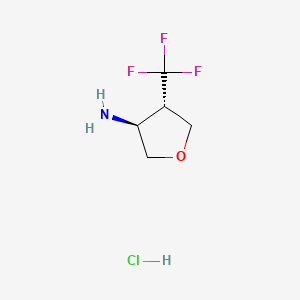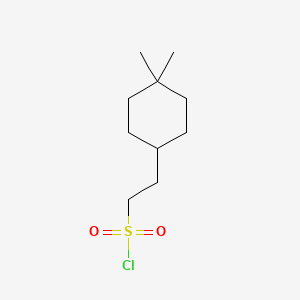
(1-(3,4-Dimethylphenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3,4-Dimethylphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17N It is characterized by a cyclopropyl group attached to a methanamine moiety, with a 3,4-dimethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,4-Dimethylphenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Introduction of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(3,4-Dimethylphenyl)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenated compounds, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-(3,4-Dimethylphenyl)cyclopropyl)methanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used to study the effects of cyclopropyl-containing amines on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in exploring its effects on the central nervous system or other physiological pathways.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-(3,4-Dimethylphenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The cyclopropyl group may confer unique binding properties, while the methanamine moiety can participate in hydrogen bonding or other interactions. The specific pathways and targets depend on the context of its use, such as in pharmacological studies or biochemical assays.
Comparación Con Compuestos Similares
(1-(3,4-Dimethylphenyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine.
(1-(3,4-Dimethylphenyl)cyclopropyl)acetic acid: Contains a carboxylic acid group instead of a methanamine.
(1-(3,4-Dimethylphenyl)cyclopropyl)ethylamine: Similar structure with an ethylamine group.
Uniqueness: (1-(3,4-Dimethylphenyl)cyclopropyl)methanamine is unique due to its specific combination of a cyclopropyl group, a methanamine moiety, and a 3,4-dimethylphenyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
[1-(3,4-dimethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-9-3-4-11(7-10(9)2)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
Clave InChI |
KKAUCWBBFIWROI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2(CC2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


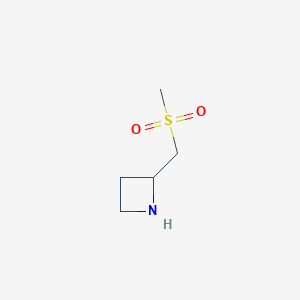
![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13598138.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylicacid](/img/structure/B13598144.png)
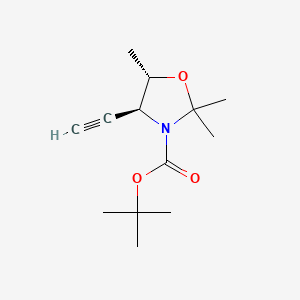
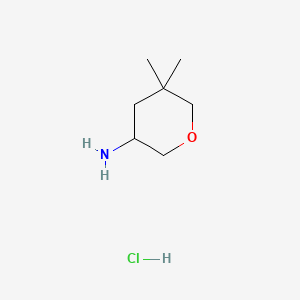
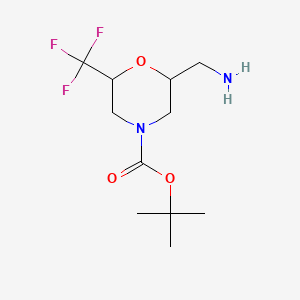
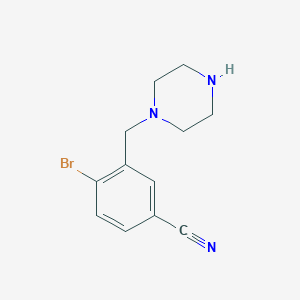
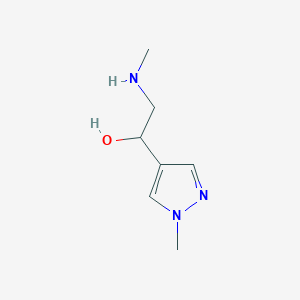
![2-Amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-olhydrochloride](/img/structure/B13598178.png)
![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)


